2-(Ethylsulfanyl)-N-propylaniline
Description
Properties
CAS No. |
827026-24-4 |
|---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-propylaniline |
InChI |
InChI=1S/C11H17NS/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
MJCOSVSJSFTZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC=C1SCC |
Origin of Product |
United States |
Preparation Methods
Substitution of Halogenated Precursors
A common approach involves reacting 2-chloro-N-propylaniline with ethanethiol in the presence of a base. For example, FeCl₂ catalyzes the substitution of chlorine with ethylsulfanyl groups under reflux conditions (150°C, 15 hours), achieving yields up to 92%. The reaction proceeds via a metal-mediated SNAr mechanism, where FeCl₂ stabilizes the transition state by coordinating with the aromatic ring and thiolate ion.
Key Conditions :
- Substrate : 2-chloro-N-propylaniline
- Nucleophile : Ethanethiol (2 equivalents)
- Catalyst : FeCl₂ (0.5 equivalents)
- Solvent : Solvent-free or dichloromethane
- Yield : 87–92%
Reductive Alkylation
Propylation of 2-(Ethylsulfanyl)aniline
2-(Ethylsulfanyl)aniline undergoes alkylation with propyl bromide using KOH as a base. The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at 60–80°C, yielding 75–85% of the target compound. Excess propyl bromide (1.5–2 equivalents) ensures mono-alkylation, while molecular sieves prevent di-alkylation.
Optimization Insight :
- Base : KOH > NaOH (higher selectivity for N-alkylation)
- Temperature : 70°C (avoids byproduct formation)
- Workup : Extraction with ethyl acetate and column chromatography
Catalytic Hydrogenation
Hydrogenolysis of Aziridine Intermediates
A stereoselective route involves hydrogenating (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine using Pd/C under 30–50 psi H₂. This method, adapted from metolachlor synthesis, achieves >99% enantiomeric excess (ee) and 92–96% yield. The aziridine intermediate is synthesized via Mitsunobu reaction from 1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol.
Advantages :
Coupling Reactions
Ullmann-Type Thioetherification
Copper-catalyzed coupling of 2-iodo-N-propylaniline with ethanethiol in the presence of CuI and 1,10-phenanthroline affords the target compound. This method, though less common, provides moderate yields (60–70%) and requires elevated temperatures (100–120°C).
Reaction Scheme :
$$
\text{2-Iodo-N-propylaniline + CH₃CH₂SH} \xrightarrow{\text{CuI, DMF}} \text{2-(Ethylsulfanyl)-N-propylaniline + HI}
$$
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-N-propylaniline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding N-propylaniline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: N-propylaniline.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)-N-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-N-propylaniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its binding to target proteins, altering their function and leading to downstream biological effects.
Comparison with Similar Compounds
Thiosemicarbazide Derivatives (Compounds 2, 3, 7)
Structural Differences :
- Compound 2 : Derived from 2-(ethylsulfanyl) benzohydrazide and aryl isothiocyanate, retaining the ethylsulfanyl group.
- Compound 3 : Features additional electron-donating substituents on the aryl ring.
- Compound 7 : Cyclized 1,2,4-triazole derivative with a retained sulfur moiety.
Key Findings :
- Antioxidant Activity :
Drospirenone/Ethinyl Estradiol Impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
Structural Differences :
- Replaces the benzene ring with a thiophene moiety and introduces a methylamino group.
Key Findings :
- These impurities are structurally distinct but share similarities in amine and heterocyclic components.
- The thiophene ring may enhance π-π stacking interactions but reduce solubility compared to the benzene-based parent compound .
Implications : Such structural variations highlight the importance of aromatic systems in determining pharmacokinetic behavior.
Nitro Derivatives (e.g., X,X-dinitro-N-ethyl-propylanilines)
Structural Differences :
- Nitro (-NO₂) groups replace the ethylsulfanyl group, introducing strong electron-withdrawing effects.
Key Findings :
- Nitro derivatives are associated with high reactivity and instability, as noted in military applications (e.g., explosives) .
Implications : Substituent choice critically impacts stability and application scope.
N-Ethylaniline (Ethylphenylamine)
Structural Differences :
- Lacks the ethylsulfanyl group, featuring only an N-ethyl substituent.
Key Findings :
- Simpler structure results in lower molecular weight and higher volatility.
- Toxicity data for related compounds (e.g., ethyl phthalyl ethyl glycolate) suggest alkyl chain length influences acute and chronic toxicity .
Implications : The ethylsulfanyl group in 2-(Ethylsulfanyl)-N-propylaniline enhances antioxidant capacity but may complicate synthetic purification.
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
